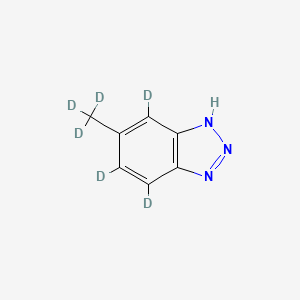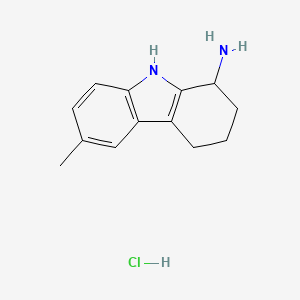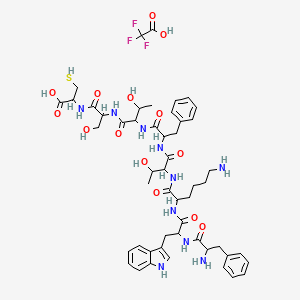
H-DL-Phe-DL-Trp-DL-Lys-DL-xiThr-DL-Phe-DL-xiThr-DL-Ser-DL-Cys-OH.TFA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound H-DL-Phe-DL-Trp-DL-Lys-DL-xiThr-DL-Phe-DL-xiThr-DL-Ser-DL-Cys-OH.TFA is a synthetic peptide with a complex structure composed of multiple amino acids. It is known for its high affinity and selectivity for certain receptors, making it a valuable compound in scientific research and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Phe-DL-Trp-DL-Lys-DL-xiThr-DL-Phe-DL-xiThr-DL-Ser-DL-Cys-OH.TFA involves the stepwise assembly of amino acids using solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and reproducibility. The process includes deprotection steps to remove protecting groups from amino acids and final cleavage from the resin, followed by purification using high-performance liquid chromatography (HPLC) .
Analyse Chemischer Reaktionen
Types of Reactions
H-DL-Phe-DL-Trp-DL-Lys-DL-xiThr-DL-Phe-DL-xiThr-DL-Ser-DL-Cys-OH.TFA: undergoes various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide (H2O2) for disulfide bond formation.
Reducing agents: Dithiothreitol (DTT) for disulfide bond reduction.
Substitution reagents: Various alkylating agents for modifying amino acid side chains.
Major Products
The major products formed from these reactions include modified peptides with altered functional groups, which can impact the peptide’s biological activity and stability .
Wissenschaftliche Forschungsanwendungen
H-DL-Phe-DL-Trp-DL-Lys-DL-xiThr-DL-Phe-DL-xiThr-DL-Ser-DL-Cys-OH.TFA: has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its interactions with specific receptors and enzymes.
Medicine: Potential therapeutic applications due to its high affinity for certain receptors, such as mu opioid receptors.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Wirkmechanismus
The mechanism of action of H-DL-Phe-DL-Trp-DL-Lys-DL-xiThr-DL-Phe-DL-xiThr-DL-Ser-DL-Cys-OH.TFA involves its binding to specific molecular targets, such as receptors on cell surfaces. This binding can trigger a cascade of intracellular signaling pathways, leading to various biological effects. The compound’s high selectivity for mu opioid receptors, for example, makes it a potential candidate for pain management therapies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
H-DL-Phe-DL-Cys-DL-Tyr-DL-Trp-DL-Orn-DL-xiThr-DL-Pen-DL-xiThr-NH2: Exhibits high affinity for mu opioid receptors with exceptional selectivity.
H-DL-Phe-DL-Cys-DL-Tyr-DL-Trp-DL-Orn-DL-xiThr-DL-Pen-DL-xiThr-NH2: Similar structure but with different amino acid sequences, leading to varied biological activities.
Uniqueness
H-DL-Phe-DL-Trp-DL-Lys-DL-xiThr-DL-Phe-DL-xiThr-DL-Ser-DL-Cys-OH.TFA: is unique due to its specific amino acid sequence, which confers distinct binding properties and biological activities. Its ability to selectively bind to certain receptors makes it a valuable tool in research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C51H67F3N10O14S |
|---|---|
Molekulargewicht |
1133.2 g/mol |
IUPAC-Name |
2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[(2-amino-3-phenylpropanoyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C49H66N10O12S.C2HF3O2/c1-27(61)40(47(68)55-36(22-30-15-7-4-8-16-30)45(66)59-41(28(2)62)48(69)56-38(25-60)46(67)57-39(26-72)49(70)71)58-43(64)35(19-11-12-20-50)53-44(65)37(23-31-24-52-34-18-10-9-17-32(31)34)54-42(63)33(51)21-29-13-5-3-6-14-29;3-2(4,5)1(6)7/h3-10,13-18,24,27-28,33,35-41,52,60-62,72H,11-12,19-23,25-26,50-51H2,1-2H3,(H,53,65)(H,54,63)(H,55,68)(H,56,69)(H,57,67)(H,58,64)(H,59,66)(H,70,71);(H,6,7) |
InChI-Schlüssel |
FUKUIJITKHZQLC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CS)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=CC=C4)N)O.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Potassium 2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2,2-difluoroacetate](/img/structure/B12313106.png)
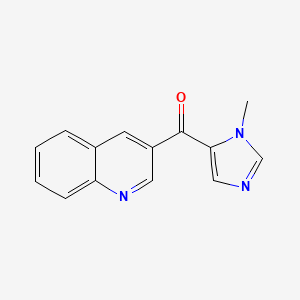
![rac-(1R,2S,4R,5R,6S)-8-oxatricyclo[3.2.1.0,2,4]octane-6-carboxylic acid](/img/structure/B12313117.png)
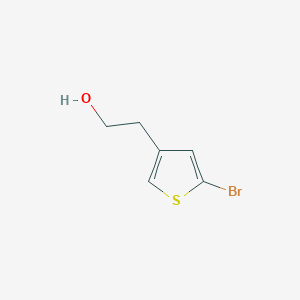
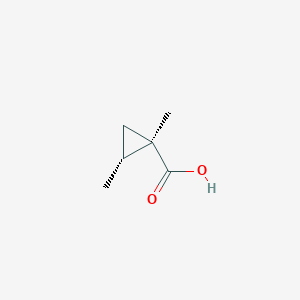

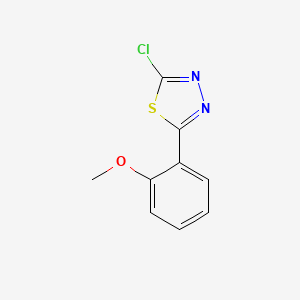
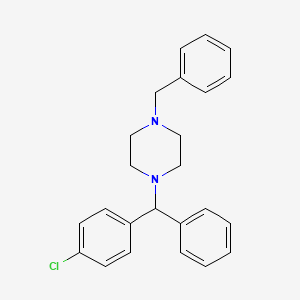
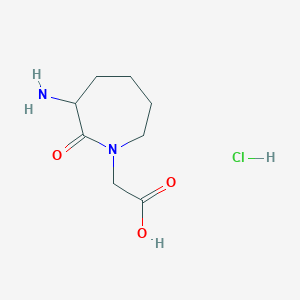
![rac-(1R,3S)-3-[(5-methylpyridin-2-yl)amino]cyclohexane-1-carboxylic acid, cis](/img/structure/B12313165.png)
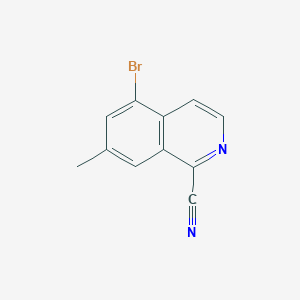
![5,6,7-Trihydroxy-2-(4-hydroxyphenyl)-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12313173.png)
